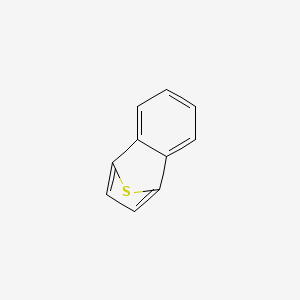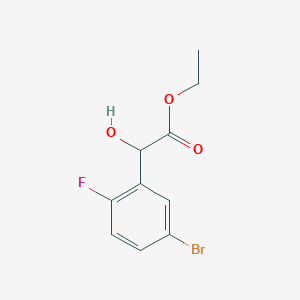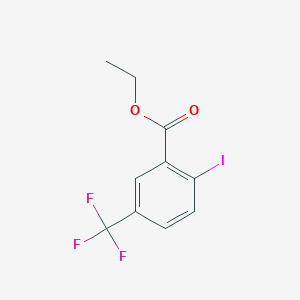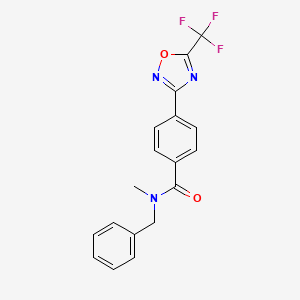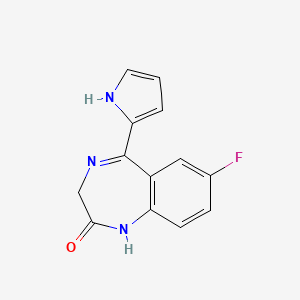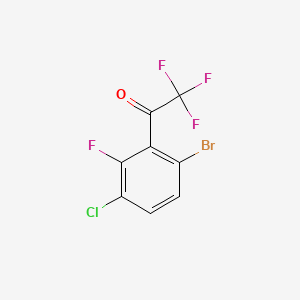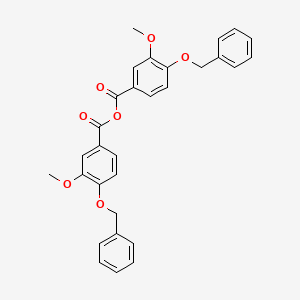![molecular formula C11H20O6S2 B14754708 Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate CAS No. 2434-89-1](/img/structure/B14754708.png)
Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[221]heptane-2,3-diyldimethanediyl dimethanesulfonate is a complex organic compound characterized by its bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate typically involves multi-step organic reactions. One common method includes the reaction of bicyclo[2.2.1]heptane derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
科学研究应用
Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- Bicyclo[2.2.1]heptane-2,3-diyldimethanamine
- Bicyclo[2.2.1]heptane-2,3-diyldimethanol
- Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-
Uniqueness
Bicyclo[22
属性
CAS 编号 |
2434-89-1 |
|---|---|
分子式 |
C11H20O6S2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
[3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]heptanyl]methyl methanesulfonate |
InChI |
InChI=1S/C11H20O6S2/c1-18(12,13)16-6-10-8-3-4-9(5-8)11(10)7-17-19(2,14)15/h8-11H,3-7H2,1-2H3 |
InChI 键 |
HZSKYVAPSHVKKF-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1C2CCC(C2)C1COS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


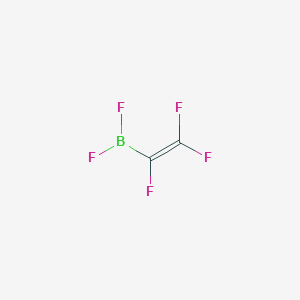
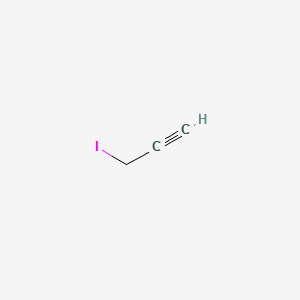
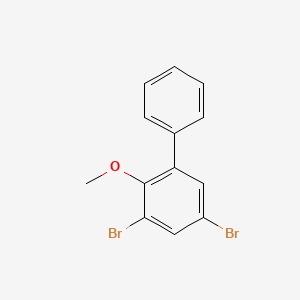
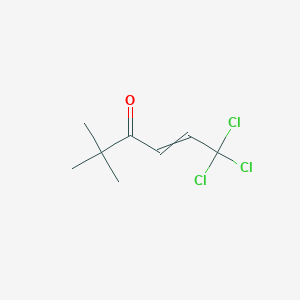
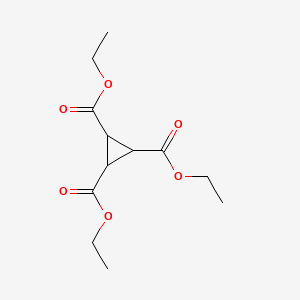
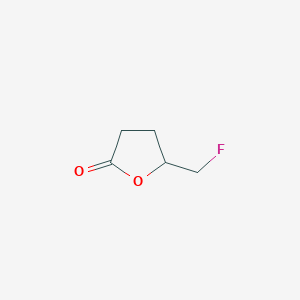
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
